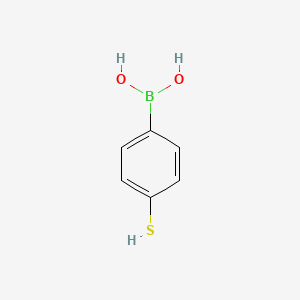

4-Mercaptophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-sulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVSUPMVIZXUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403236 | |

| Record name | 4-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237429-33-3 | |

| Record name | 4-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MERCAPTOPHENYLBORONIC AICD | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Mercaptophenylboronic acid chemical properties

An In-depth Examination of the Chemical Properties, Synthesis, and Applications of a Versatile Reagent

Introduction

4-Mercaptophenylboronic acid (4-MPBA) is a bifunctional organic compound featuring both a thiol (-SH) and a boronic acid [-B(OH)2] group. This unique structure allows it to participate in a diverse range of chemical reactions and interactions, making it a valuable tool for researchers, scientists, and drug development professionals. Its ability to form reversible covalent bonds with diols, coupled with the reactivity of the thiol group, underpins its widespread use in sensor technology, bioconjugation, materials science, and as a building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.

Chemical and Physical Properties

4-MPBA is typically a white to light yellow crystalline powder.[1] It is relatively stable at room temperature but may decompose under high heat or light.[2] The compound is soluble in water and various organic solvents.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BO₂S | [1][3] |

| Molecular Weight | 153.99 g/mol | [1][4] |

| CAS Number | 237429-33-3 | [1][4] |

| Melting Point | >230 °C (lit.) | [4][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | 90% - 105% | [1][4] |

| InChI Key | AUVSUPMVIZXUOG-UHFFFAOYSA-N | [3][4] |

| SMILES String | OB(O)c1ccc(S)cc1 | [4] |

Spectroscopic Data

The structural features of 4-MPBA have been characterized using various spectroscopic techniques. Vibrational spectroscopy (FT-IR and Raman) has been employed to study its molecular conformation and intermolecular hydrogen bonding, particularly in its dimeric form.[6][7]

| Technique | Key Observations | Reference |

| FT-IR | Used to investigate molecular structure and hydrogen bonding. | [6][7] |

| Raman | Provides insights into molecular vibrations and conformation. | [6][7] |

| SERS | Surface-Enhanced Raman Scattering is used to study the orientation and interaction of 4-MPBA on nanoparticle surfaces, particularly in response to pH and glucose binding. | [8] |

| XPS | X-ray Photoelectron Spectroscopy indicates that under ultrahigh vacuum, partial dehydration of 4-MPBA self-assembled monolayers can occur, forming boronic anhydride (B1165640) species. | [9] |

Reactivity and Key Applications

The dual functionality of 4-MPBA is central to its utility in various scientific fields. The boronic acid moiety is known for its ability to form stable, yet reversible, covalent bonds with cis-1,2-diols, a feature prominently found in carbohydrates like glucose and in glycoproteins.[10] The thiol group provides a strong anchor to gold surfaces, enabling the formation of self-assembled monolayers (SAMs).[9][10]

Key application areas include:

-

Sensor Technology : 4-MPBA is extensively used in the development of chemical sensors, especially for glucose and other carbohydrates.[1][11] When immobilized on a substrate, its interaction with glucose can be detected through various methods, including surface-enhanced Raman scattering (SERS).[8][11]

-

Drug Development and Bioconjugation : In medicinal chemistry, boronic acids are recognized as important functional groups in drug candidates, such as proteasome inhibitors.[12][13] 4-MPBA serves as a versatile building block for synthesizing more complex boron-containing pharmaceuticals.[1][14] Its ability to bind to glycoproteins is also exploited for their selective enrichment and analysis in proteomics research.[5][10]

-

Organic Synthesis : It is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl compounds.[2][15]

-

Materials Science : 4-MPBA is incorporated into polymer matrices and used to functionalize nanoparticles, enhancing their properties for applications in electronics and nanotechnology.[1][10]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with 4-MPBA

This protocol describes a general method for modifying gold nanoparticles (AuNPs) with 4-MPBA, a common step in the fabrication of sensors and for glycopeptide enrichment.[10]

Methodology:

-

Synthesis of AuNPs : Gold nanoparticles (approx. 50 nm) are first prepared using a suitable method, such as a hydrothermal approach based on a polyol process.[10]

-

Surface Modification : The synthesized AuNPs are then incubated in a solution of 4-MPBA. The thiol group of 4-MPBA has a high affinity for the gold surface and will spontaneously form a self-assembled monolayer.[10]

-

Washing : After incubation, the functionalized nanoparticles are typically centrifuged and washed to remove any unbound 4-MPBA.[11]

-

Characterization : The successful functionalization is confirmed using techniques like Fourier Transform Infrared (FT-IR) spectroscopy and UV/Vis adsorption spectroscopy.[10]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general methodology for the Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction where 4-MPBA can be used as the organoboron reagent.[16][17]

Methodology:

-

Reaction Setup : In a suitable reaction vessel, combine the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(dppf) or Pd₂(dba)₃, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or CsF, 2-10 equivalents).[16][18]

-

Solvent Addition : Add a degassed solvent system. Common solvents include toluene, tetrahydrofuran (B95107) (THF), or dioxane, often in a biphasic mixture with an aqueous base solution.[16][18]

-

Reaction Conditions : The mixture is typically degassed and then stirred at room temperature or heated (e.g., to 85 °C) under an inert atmosphere (like nitrogen or argon) for several hours (4-12 hours).[16] Microwave-assisted protocols can significantly reduce reaction times (e.g., 20 minutes at 150 °C).[16]

-

Work-up and Purification : Upon completion, the reaction mixture is filtered (e.g., through Celite) to remove the catalyst. The organic layer is separated, concentrated, and the resulting residue is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.[16]

Visualizing Chemical Processes

Workflow for Glycopeptide Enrichment

The following diagram illustrates a typical workflow for selectively capturing glycopeptides from a complex biological sample using 4-MPBA functionalized magnetic nanoparticles.

Suzuki-Miyaura Coupling Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is known to cause skin and serious eye irritation.[3][19] It may also cause respiratory irritation.[3] When handling this chemical, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn.[19] It should be used in a well-ventilated area, such as a fume hood.[2][19] Store the compound at room temperature in a tightly sealed container, away from sources of high heat or light.[1][2]

Conclusion

This compound is a highly versatile and valuable reagent in modern chemistry and life sciences. Its distinct thiol and boronic acid functionalities provide a powerful combination for applications ranging from the synthesis of complex organic molecules and pharmaceuticals to the development of advanced sensors and materials. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for leveraging its full potential in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H7BO2S | CID 4431894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 90 237429-33-3 [sigmaaldrich.com]

- 5. This compound | 237429-33-3 [chemicalbook.com]

- 6. This compound: conformation, FT-IR, Raman, OH stretching and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: Conformation, FT-IR, Raman, OH stretching and theoretical studies | GCRIS Database | Pamukkale University [gcris3.pau.edu.tr]

- 8. Surface-enhanced Raman scattering behaviour of 4-mercaptophenyl boronic acid on assembled silver nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Facile synthesis of this compound functionalized gold nanoparticles for selective enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

4-Mercaptophenylboronic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 4-Mercaptophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-MPBA) is a bifunctional organic compound featuring both a thiol (-SH) and a boronic acid [-B(OH)₂] group. This unique structure makes it an invaluable reagent in various scientific domains, particularly in drug development, bioconjugation, and materials science.[1] The boronic acid moiety is renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[2] Additionally, its ability to form reversible covalent bonds with cis-diols is extensively utilized for the selective enrichment and sensing of glycoproteins and other carbohydrates.[3] The thiol group provides a versatile anchor point for immobilization onto surfaces, such as gold nanoparticles, further expanding its application in diagnostics and targeted drug delivery.[3]

A thorough understanding of the solubility of 4-MPBA in organic solvents is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics and yields, and is a critical parameter in purification, formulation, and screening processes. This guide provides a comprehensive overview of the known solubility characteristics of 4-MPBA, detailed experimental protocols for its determination, and visualizations of its key reaction pathways.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. Boronic acids as a class can present challenges in solubility studies due to their tendency to undergo dehydration to form cyclic anhydrides (boroxines), a process that can be influenced by solvent and temperature.[4][5]

However, qualitative information and data from analogous compounds can provide valuable guidance.

Qualitative Solubility

Based on available chemical data, this compound exhibits solubility in several polar organic solvents.

| Solvent | Solubility |

| Methanol | Soluble[6][7] |

| Dimethylformamide (DMF) | Soluble[8] |

| Chloroform | Soluble[8] |

| Water | Soluble[8] |

Quantitative Solubility Data for Phenylboronic Acid (Structural Analog)

To provide a quantitative perspective, the solubility of phenylboronic acid, a closely related structural analog lacking the thiol group, is presented below. This data, determined via a dynamic method, serves as a useful proxy for estimating the solubility behavior of 4-MPBA.[1][9][10] It is important to note that the presence of the thiol group in 4-MPBA may influence its polarity and intermolecular interactions, leading to deviations from these values.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents. [1][10][11]

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) |

| 3-Pentanone | 20 | ~0.25 |

| 30 | ~0.35 | |

| 40 | ~0.48 | |

| 50 | ~0.65 | |

| Acetone | 20 | ~0.22 |

| 30 | ~0.32 | |

| 40 | ~0.45 | |

| Dipropyl Ether | 20 | ~0.18 |

| 30 | ~0.28 | |

| 40 | ~0.40 | |

| Chloroform | 20 | ~0.08 |

| 30 | ~0.12 | |

| 40 | ~0.18 | |

| Methylcyclohexane | 20 | <0.01 |

| 40 | <0.01 | |

| 60 | ~0.01 |

Data is approximated from graphical representations in Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.[1][9]

Experimental Protocol: Dynamic Solubility Determination

The dynamic method, also known as the synthetic or polythermal method, is a reliable technique for determining the solubility of compounds like boronic acids.[4][5] It involves heating a solid-liquid mixture of known composition at a controlled rate and identifying the temperature at which the last solid particles dissolve, resulting in a clear solution.

Materials and Apparatus:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Jacketed glass vessel or sealed vials

-

Analytical balance (precision ±0.1 mg)

-

Magnetic stirrer and stir bars

-

Programmable circulating thermostat bath (precision ±0.1 °C)

-

Calibrated thermometer or temperature probe (precision ±0.1 °C)

-

Luminance probe, turbidity sensor, or laser beam and photodetector for precise detection (visual observation can be used as an alternative)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound into the glass vessel.

-

Add a precise mass of the chosen organic solvent to the vessel to achieve a known mole fraction.

-

Add a magnetic stir bar and seal the vessel tightly to prevent solvent evaporation.

-

Measurement: Place the vessel in the thermostat bath and begin vigorous stirring.

-

Slowly increase the temperature of the bath at a constant, controlled rate (e.g., 0.2–0.5 °C/min).

-

Endpoint Detection: Continuously monitor the turbidity of the solution. The temperature at which the solution becomes perfectly clear is the dissolution or solubility temperature for that specific composition.

-

Data Collection: Record this temperature.

-

Data Analysis: Repeat the procedure for several different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Key Applications and Reaction Pathways

The utility of 4-MPBA in drug development is intrinsically linked to the reactivity of its boronic acid group. Understanding these reaction pathways is crucial for optimizing its use.

1. Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds, enabling the synthesis of complex biaryl compounds often found in pharmaceuticals.[12][13] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[12]

2. Reversible Interaction with cis-Diols

Boronic acids reversibly react with 1,2- or 1,3-diols, such as those found on the carbohydrate moieties of glycoproteins, to form cyclic boronate esters.[8] This interaction is pH-dependent and forms the basis for affinity chromatography, sensing, and targeted delivery applications.[2][8]

References

- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 2. research.wur.nl [research.wur.nl]

- 3. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Mercaptophenylboronic Acid (CAS No. 237429-33-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Mercaptophenylboronic acid (4-MPBA) is a bifunctional organic compound featuring both a thiol (-SH) and a boronic acid [-B(OH)₂] group. This unique structure makes it a versatile reagent in organic synthesis, materials science, and particularly in biomedical applications. Its CAS number is 237429-33-3. This guide provides a comprehensive overview of 4-MPBA, including its chemical and physical properties, synthesis, and key applications with detailed experimental protocols. Special focus is given to its role in drug development, bioconjugation, and advanced sensor technology.

Core Properties of this compound

4-MPBA is a stable boronic acid that is widely utilized as a reagent in various chemical reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.[1] It typically appears as a white to light yellow crystalline powder.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 237429-33-3 | |

| Molecular Formula | C₆H₇BO₂S | |

| Molecular Weight | 153.99 g/mol | |

| Melting Point | >230 °C | [1] |

| Appearance | White to light yellow crystalline powder | |

| Synonyms | 4-Mercaptobenzeneboronic acid, (4-Sulfanylphenyl)boronic acid | |

| Solubility | Soluble in methanol |

Spectroscopic Data

The structural integrity of 4-MPBA can be confirmed using various spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are presented below.

Table 1: NMR Spectral Data (¹H and ¹³C)

| Nucleus | Chemical Shift (ppm, predicted) | Assignment |

| ¹H | ~7.7-7.8 (d, 2H) | Aromatic protons ortho to the boronic acid group |

| ¹H | ~7.2-7.3 (d, 2H) | Aromatic protons ortho to the thiol group |

| ¹H | ~3.4-3.6 (s, 1H) | Thiol proton (-SH) |

| ¹H | ~8.0-8.2 (s, 2H) | Boronic acid protons (-OH) |

| ¹³C | ~135-138 | Aromatic C-B |

| ¹³C | ~130-133 | Aromatic C-S |

| ¹³C | ~128-130 | Aromatic C-H |

| ¹³C | ~115-118 | Aromatic C-H |

Note: Predicted values are based on standard chemical shift tables for substituted benzene (B151609) rings. Actual values may vary depending on the solvent and experimental conditions.

Table 2: FT-IR Spectral Data [2][3][4]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300-3600 (broad) | O-H stretch | Boronic acid (-OH) |

| ~2550-2600 (weak) | S-H stretch | Thiol (-SH) |

| ~1600-1585 | C=C stretch | Aromatic ring |

| ~1500-1400 | C=C stretch | Aromatic ring |

| ~1300-1400 | B-O stretch | Boronic acid |

| ~1000-1100 | B-C stretch | Aryl-Boron bond |

| ~800-850 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |

Synthesis and Key Reactions

General Synthesis of this compound

While various synthetic routes exist, a common approach involves the lithiation of a protected 4-bromothiophenol (B107966) followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

Suzuki-Miyaura Cross-Coupling Reaction

4-MPBA is a valuable substrate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds.[1] The thiol group can be protected or unprotected, depending on the reaction conditions and other functional groups present.

Applications in Drug Development and Research

The dual functionality of 4-MPBA makes it a powerful tool in various stages of drug discovery and development, from synthesis to targeted delivery and diagnostics.

Targeted Drug Delivery

Phenylboronic acid and its derivatives are known to form reversible covalent bonds with diols, a structure present in sialic acids which are often overexpressed on the surface of cancer cells.[5] This interaction allows for the targeted delivery of therapeutic agents to tumor sites.

Inhibition of Cancer Cell Signaling

Studies have shown that phenylboronic acid can inhibit key signaling networks involved in cancer cell migration.[6] Specifically, it has been found to decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCKII in metastatic prostate cancer cells.[5][6] This suggests a potential therapeutic role beyond just a targeting agent.

Bioconjugation and Sensor Development

The thiol group of 4-MPBA reacts readily with gold surfaces, making it an ideal molecule for functionalizing gold nanoparticles (AuNPs).[7] The boronic acid moiety can then be used to selectively capture glycoproteins or other diol-containing molecules. This has led to the development of sensitive biosensors for diagnostics.

Experimental Protocols

Protocol for Functionalization of Gold Nanoparticles (AuNPs) with 4-MPBA

This protocol is adapted from a facile synthesis approach for creating 4-MPBA functionalized AuNPs for glycopeptide enrichment.[7]

Materials:

-

Gold nanoparticles (~50 nm)

-

This compound (4-MPBA)

-

Sodium hydroxide (B78521) (NaOH), 0.2 M

-

Milli-Q water

-

Centrifuge

Procedure:

-

Prepare a stock solution of 4-MPBA (e.g., 2 mg/mL) dissolved in 0.2 M NaOH.

-

Centrifuge the gold nanoparticle solution (e.g., 13.5 mL) at approximately 1100 x g for 30 minutes.

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in Milli-Q water.

-

Add the 4-MPBA solution (e.g., 0.3 mL) to the resuspended AuNPs.

-

Shake the mixture for 12 hours to allow for the formation of the Au-S bond.

-

Centrifuge the mixture twice (e.g., 1100 x g for 40 and 30 minutes, respectively) to remove excess 4-MPBA. After each centrifugation, remove the supernatant and resuspend the pellet in a suitable buffer (e.g., 5 mM NaOH).

-

The resulting 4-MPBA functionalized AuNPs can be stored at 4°C for further use.

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure that can be adapted for the coupling of 4-MPBA with an aryl halide.

Materials:

-

Aryl halide (1.0 eq.)

-

This compound (1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.)

-

Ligand (e.g., JohnPhos, 0.2 eq.)

-

Base (e.g., Cesium carbonate, 3.0 eq.)

-

Solvent (e.g., THF/water mixture)

Procedure:

-

In a round-bottom flask, combine the aryl halide, this compound, palladium catalyst, ligand, and base.

-

Add the solvent system (e.g., THF and water).

-

Degas the mixture and heat it under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 40-80°C) for several hours (e.g., 2.5 h).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with a suitable aqueous solution (e.g., saturated aq. NH₄Cl), and extract with an organic solvent (e.g., EtOAc).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a compound of significant interest to researchers in chemistry, materials science, and drug development. Its unique bifunctional nature allows for a wide range of applications, from the synthesis of complex organic molecules to the creation of sophisticated drug delivery systems and diagnostic tools. The ability to easily conjugate to gold surfaces via its thiol group, while presenting a boronic acid for targeting diol-containing biomolecules, makes it an invaluable tool in the field of bionanotechnology. Further research into its direct biological effects, such as the inhibition of cancer cell signaling pathways, may open up new avenues for its therapeutic use.

References

- 1. 4-巯基苯硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Conformation, FT-IR, Raman, OH stretching and theoretical studies | GCRIS Database | Pamukkale University [gcris3.pau.edu.tr]

- 4. This compound: conformation, FT-IR, Raman, OH stretching and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile synthesis of this compound functionalized gold nanoparticles for selective enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 4-Mercaptophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-Mercaptophenylboronic acid (4-MPBA), a versatile reagent in organic chemistry and materials science. The document details established synthetic routes, provides step-by-step experimental protocols, and discusses effective purification techniques. Quantitative data is summarized for comparative analysis, and key workflows are visualized to facilitate understanding.

Introduction

This compound is a bifunctional organic compound featuring both a thiol (-SH) and a boronic acid [-B(OH)₂] group. This unique structure allows for orthogonal reactivity, making it a valuable building block in various applications, including:

-

Bioconjugation: The thiol group provides a reactive handle for attachment to biomolecules or surfaces.

-

Sensor Technology: The boronic acid moiety can form reversible covalent bonds with diols, enabling the development of sensors for sugars and other biologically relevant molecules.

-

Drug Development: 4-MPBA serves as a crucial intermediate in the synthesis of boron-containing pharmaceuticals.

-

Materials Science: It is used in the preparation of functionalized polymers and other advanced materials.

This guide focuses on providing detailed, practical information for the laboratory-scale preparation of high-purity 4-MPBA.

Synthesis of this compound

Two primary synthetic strategies for 4-MPBA are presented: a three-step synthesis starting from 4-bromothiophenol (B107966) and a two-step route involving the hydrolysis of an acetyl-protected precursor.

Synthesis from 4-Bromothiophenol

A well-established method for the synthesis of 4-MPBA begins with the protection of the thiol group of 4-bromothiophenol, followed by a borylation reaction and subsequent deprotection. A common protecting group for the thiol is the tert-butyldimethylsilyl (TBDMS) group.

Reaction Scheme:

Figure 1: Synthesis of 4-MPBA from 4-bromothiophenol.

Experimental Protocols:

Step 1: Synthesis of S-(4-Bromophenyl) tert-butyldimethylsilyl sulfide

-

To a solution of 4-bromothiophenol (1.0 eq) in dry dichloromethane (B109758) (DCM) under an inert atmosphere, add imidazole (1.2 eq).

-

Cool the mixture to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 4-(tert-Butyldimethylsilylsulfanyl)phenylboronic acid

-

Dissolve S-(4-Bromophenyl) tert-butyldimethylsilyl sulfide (1.0 eq) in dry tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (B1201080) (B(OiPr)₃, 1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Cool the mixture to 0 °C and acidify with aqueous HCl (e.g., 1 M) to a pH of approximately 1-2.

-

Extract the product with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection to this compound

-

Dissolve the crude 4-(tert-Butyldimethylsilylsulfanyl)phenylboronic acid (1.0 eq) in THF.

-

Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq, 1 M in THF).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify the product as described in the purification section.

A Chinese patent application describes a similar three-step synthesis starting from 4-bromothiophenol with a reported overall yield of 62.3%.[1]

Synthesis from 4-(Acetylthio)phenylboronic Acid

An alternative route involves the preparation of an acetyl-protected precursor, 4-(acetylthio)phenylboronic acid, followed by hydrolysis to yield 4-MPBA. This method can be advantageous due to the stability of the acetyl-protected intermediate.

Reaction Scheme:

Figure 2: Synthesis via an acetyl-protected intermediate.

Experimental Protocols:

Step 1: Synthesis of 4-(Acetylthio)phenylboronic acid

-

Combine 4-bromophenylboronic acid (1.0 eq) and potassium thioacetate (1.5 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Heat the mixture, for example, to 80-100 °C, and monitor the reaction by TLC.

-

After completion, cool the reaction, dilute with water, and acidify.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate to obtain the crude product, which can be purified by recrystallization or chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve 4-(acetylthio)phenylboronic acid (1.0 eq) in a mixture of methanol (B129727) and aqueous hydrochloric acid.

-

Heat the solution to reflux for several hours until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

The resulting aqueous solution can be extracted with an organic solvent, and the product isolated after drying and evaporation of the solvent.

Purification of this compound

The purity of 4-MPBA is critical for its successful application. Common impurities include starting materials, by-products, and the trimeric anhydride (B1165640) form of the boronic acid (boroxine). The following purification methods are commonly employed.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

General Recrystallization Procedure:

-

Dissolve the crude 4-MPBA in a minimum amount of a suitable hot solvent or solvent mixture.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution by gravity to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals under vacuum.

Solvent Selection:

-

Water: Arylboronic acids can often be recrystallized from hot water.[2]

-

Ethanol (B145695)/Water Mixture: A mixture of ethanol and water can also be an effective solvent system for recrystallization.[3]

-

Dichloromethane/Hexanes: A mixed solvent system of a more polar solvent (like DCM) to dissolve the compound and a less polar anti-solvent (like hexanes) to induce precipitation can be used.

Column Chromatography

For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed. A suitable eluent system, often a mixture of a non-polar solvent (e.g., hexanes or DCM) and a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the desired product from impurities.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of 4-MPBA. Note that yields and purity can vary depending on the specific reaction conditions and the purity of the starting materials.

| Synthesis Route | Starting Material | Key Reagents | Overall Yield (%) | Purity (%) | Reference |

| Three-Step Synthesis | 4-Bromothiophenol | TBDMSCl, n-BuLi, B(OiPr)₃, TBAF | 62.3 | Not Reported | [1] |

| Two-Step Synthesis | 4-Bromophenylboronic acid | Potassium thioacetate, HCl | Not Reported | Not Reported | General Method |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 4-MPBA.

Figure 3: General workflow for 4-MPBA preparation.

Conclusion

This technical guide has outlined two primary synthetic routes for the preparation of this compound, complete with detailed experimental protocols. Additionally, standard purification techniques, with a focus on recrystallization, have been discussed. While a specific, high-yielding protocol with comprehensive purity data remains to be fully optimized and published in a single source, the information provided herein offers a solid foundation for researchers to produce high-quality 4-MPBA for their scientific endeavors. Careful execution of the described methods, coupled with appropriate analytical characterization, will enable the successful synthesis and purification of this valuable chemical building block.

References

Applications of 4-Mercaptophenylboronic Acid in Biotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptophenylboronic acid (4-MPBA) is a bifunctional organic compound that has garnered significant attention in the field of biotechnology. Its unique structure, featuring a thiol (-SH) group and a boronic acid [-B(OH)₂] group, allows for a versatile range of applications. The thiol group provides a strong anchor to gold surfaces, enabling the formation of stable self-assembled monolayers (SAMs), which are fundamental for the development of various biosensors and immobilization platforms.[1][2] Concurrently, the boronic acid moiety can form reversible covalent bonds with cis-1,2- or -1,3-diols, which are commonly found in saccharides, glycoproteins, and other biologically important molecules.[3][4] This selective interaction is the cornerstone of 4-MPBA's utility in diagnostics, targeted drug delivery, and bioseparations. This technical guide provides an in-depth overview of the core applications of 4-MPBA in biotechnology, complete with quantitative data, experimental methodologies, and visual workflows to aid researchers in harnessing the potential of this versatile molecule.

Core Applications of 4-MPBA

The applications of 4-MPBA in biotechnology are diverse, primarily revolving around its dual functionality. The main areas of application include:

-

Biosensors: Leveraging the specific interaction between boronic acid and diols for the detection of glucose, glycated proteins, and other saccharide-containing molecules.

-

Glycopeptide and Glycoprotein Enrichment: Utilizing 4-MPBA functionalized nanoparticles for the selective isolation of glycopeptides from complex biological samples for further analysis.

-

Protein and Antibody Immobilization: Forming stable and oriented platforms for the immobilization of biomolecules on gold surfaces for applications such as immunoassays.

-

Targeted Drug Delivery: Exploiting the affinity of boronic acids for sialic acid residues that are often overexpressed on the surface of cancer cells.

Biosensors for Diagnostics

The ability of 4-MPBA to bind with cis-diols makes it an excellent candidate for the development of biosensors for various diagnostic applications, particularly in the detection of glucose and glycated proteins. These sensors often employ electrochemical or optical (primarily Surface-Enhanced Raman Scattering - SERS) transduction methods.

Quantitative Data for 4-MPBA Based Biosensors

The performance of various 4-MPBA-based biosensors is summarized in the table below, highlighting their detection limits and dynamic ranges for different analytes.

| Analyte | Sensor Type | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Glucose | SiO₂@Au@Ag@4-MPBA | SERS | 0.5 - 8.0 mM | 0.15 mM | [5][6] |

| Glucose | AuNRs@Ag-4-MPBA | SERS | 1.0 x 10⁻¹¹ - 1.0 x 10⁻³ mol L⁻¹ | 1.8 x 10⁻¹² mol L⁻¹ | [7] |

| Sialic Acid | 4-MPBA-AuNPs | Colorimetric | 80 µM - 2.00 mM | 68 ± 2 µM | [8] |

| S. aureus | Fe₃O₄@Au/DTNB/Au/4-MPBA-LFA | SERS | - | 8 CFU mL⁻¹ | [9] |

| S. pneumoniae | Fe₃O₄@Au/DTNB/Au/4-MPBA-LFA | SERS | - | 13 CFU mL⁻¹ | [9] |

| 20S Proteasome | Au/4-MPBA/Abβ | Electrochemical | 5 - 100 µg mL⁻¹ | 0.2 µg mL⁻¹ | [10] |

Experimental Protocol: SERS-Based Glucose Sensor Fabrication

This protocol outlines the fabrication of a SERS-based glucose sensor using 4-MPBA functionalized gold-silver core-shell nanoparticles.

-

Synthesis of SiO₂@Au@Ag Nanoparticles:

-

Synthesize silica (B1680970) (SiO₂) nanoparticles via the Stöber method.

-

Seed the SiO₂ nanoparticles with small gold nanoparticles (AuNPs).

-

Grow a silver (Ag) shell on the surface of the SiO₂@Au nanoparticles by reducing a silver precursor (e.g., AgNO₃) with a reducing agent (e.g., ascorbic acid).

-

-

Functionalization with 4-MPBA:

-

Disperse the synthesized SiO₂@Au@Ag nanoparticles in an ethanolic solution.

-

Add 4-MPBA to the nanoparticle suspension to a final concentration of 50 µM and incubate for at least 1 hour at room temperature to allow for the formation of a self-assembled monolayer on the silver surface via the thiol group.[5]

-

Centrifuge and wash the nanoparticles to remove unbound 4-MPBA.

-

-

Glucose Detection:

-

In a typical assay, the 4-MPBA functionalized nanoparticles are mixed with the sample containing glucose in the presence of glucose oxidase (GOx).[5]

-

GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂).

-

H₂O₂ then oxidizes the boronic acid moiety of 4-MPBA to a phenol (B47542) group (4-mercaptophenol), causing a distinct change in the SERS spectrum.[5]

-

The change in the SERS signal, often a ratio of specific peaks, is correlated with the glucose concentration.

-

Workflow for SERS-Based Glucose Detection

Caption: Workflow for SERS-based glucose detection using 4-MPBA.

Glycopeptide and Glycoprotein Enrichment

In glycoproteomics, the analysis of glycopeptides from complex biological samples is challenging due to their low abundance and heterogeneity. 4-MPBA functionalized nanoparticles provide an effective method for the selective enrichment of glycopeptides, enabling their subsequent identification and characterization by mass spectrometry.[3]

Quantitative Data for Glycopeptide Enrichment

| Parameter | Value | Method | Reference |

| Recovery Efficiency | >90% | Synergistic enrichment with Fe₃O₄@SiO₂-APB and PMMA nanoparticles | [4] |

| Sample Volume | As low as 1 µL of human serum | Synergistic enrichment with Fe₃O₄@SiO₂-APB and PMMA nanoparticles | [4] |

| Identified Glycopeptides | 147 N-glycosylation peptides from 66 glycoproteins in 1 µL human serum | Synergistic enrichment with Fe₃O₄@SiO₂-APB and PMMA nanoparticles | [4] |

Experimental Protocol: Glycopeptide Enrichment using 4-MPBA Functionalized Magnetic Nanoparticles

This protocol describes the enrichment of glycopeptides from a protein digest using 4-MPBA functionalized magnetic nanoparticles.

-

Preparation of 4-MPBA Functionalized Magnetic Nanoparticles:

-

Synthesize Fe₃O₄ magnetic nanoparticles.

-

Coat the nanoparticles with a silica shell (Fe₃O₄@SiO₂) to provide a surface for functionalization.

-

Functionalize the silica surface with a boronic acid-containing molecule, such as 3-aminophenylboronic acid (APB), to create Fe₃O₄@SiO₂-APB nanoparticles.

-

-

Sample Preparation:

-

Digest the protein sample (e.g., human serum) with trypsin to generate peptides.

-

-

Glycopeptide Enrichment:

-

Incubate the peptide mixture with the 4-MPBA (or APB) functionalized magnetic nanoparticles. The boronic acid groups will form covalent bonds with the cis-diol groups of the glycopeptides.

-

For synergistic enrichment, co-incubate with non-functionalized nanoparticles (e.g., PMMA) to adsorb non-glycopeptides.[4]

-

Use an external magnet to separate the nanoparticles (with bound glycopeptides) from the supernatant containing non-glycopeptides.

-

Wash the nanoparticles to remove non-specifically bound peptides.

-

-

Elution and Analysis:

-

Elute the bound glycopeptides from the nanoparticles using an acidic elution buffer (e.g., 20% acetonitrile (B52724) containing 1% trifluoroacetic acid).[4]

-

Analyze the eluted glycopeptides by MALDI-TOF or LC-MS/MS.

-

Workflow for Glycopeptide Enrichment

Caption: Workflow for glycopeptide enrichment using 4-MPBA nanoparticles.

Protein and Antibody Immobilization

The thiol group of 4-MPBA allows for the straightforward formation of self-assembled monolayers (SAMs) on gold surfaces. This provides a robust platform for the immobilization of biomolecules. When used for antibody immobilization, 4-MPBA can facilitate an oriented attachment by binding to the carbohydrate moieties in the Fc region of the antibody, leaving the antigen-binding sites available for interaction.[1]

Quantitative Data for Antibody Immobilization

| Parameter | Value | Method | Reference |

| Equilibrium Dissociation Constant (Kᴅ) | 6.01 x 10⁻¹⁴ M | Surface Plasmon Resonance (SPR) for Abβ/20S complex on Au/4-MPBA | [1] |

| Immobilized Antibody Mass | 233.3 ng per cm² | Quartz Crystal Microbalance (QCM) | [1] |

Experimental Protocol: Antibody Immobilization on a Gold Surface

This protocol details the immobilization of an antibody on a gold electrode modified with a 4-MPBA SAM.

-

Gold Electrode Preparation:

-

Clean the gold electrode surface thoroughly, for example, by electrochemical cleaning or piranha solution treatment (use with extreme caution).

-

-

Formation of 4-MPBA SAM:

-

Immerse the clean gold electrode in a 20 mM ethanolic solution of 4-MPBA for 24 hours to allow for the formation of a dense SAM.[1]

-

Rinse the electrode sequentially with ethanol (B145695) and water to remove non-chemisorbed 4-MPBA.

-

-

Antibody Immobilization:

-

Prepare a solution of the capture antibody (e.g., 1 mg mL⁻¹).

-

Activate the boronic acid groups of the 4-MPBA SAM if necessary, or directly apply the antibody solution to the modified electrode surface. For enhanced coupling, carbodiimide (B86325) chemistry (EDC/NHS) can be used.[1]

-

Allow the antibody to immobilize on the surface for a defined period (e.g., 2 hours).[1]

-

Wash the electrode to remove unbound antibodies. The resulting immunosensor is ready for antigen detection.

-

Diagram of Oriented Antibody Immobilization

Caption: Oriented antibody immobilization via 4-MPBA SAM.

Targeted Drug Delivery in Cancer Therapy

Phenylboronic acid and its derivatives, including 4-MPBA, are emerging as promising agents for targeted cancer therapy. This is due to their ability to selectively bind to sialic acid residues, which are often overexpressed on the surface of cancer cells. This interaction can be used to target drug-loaded nanoparticles or PBA-conjugated drugs directly to tumor sites, potentially increasing therapeutic efficacy while reducing side effects.

While specific quantitative data for 4-MPBA in this application is still emerging in publicly available literature, the principle relies on the well-established interaction between boronic acids and sialic acids.

Logical Relationship for Targeted Drug Delivery

Caption: Logical framework for 4-MPBA in targeted cancer therapy.

Conclusion

This compound is a powerful and versatile tool in the biotechnologist's arsenal. Its dual functionality allows for stable surface modification and specific biomolecule recognition, making it invaluable for the development of advanced biosensors, efficient bioseparation techniques, and targeted therapeutic strategies. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers looking to innovate in diagnostics, proteomics, and drug development. As research progresses, the applications of 4-MPBA and its derivatives are expected to expand, further solidifying their role in addressing complex biological and medical challenges.

References

- 1. Immobilized Antibodies on Mercaptophenylboronic Acid Monolayers for Dual-Strategy Detection of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile synthesis of this compound functionalized gold nanoparticles for selective enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanogroup.fudan.edu.cn [nanogroup.fudan.edu.cn]

- 5. Glucose Detection of this compound-Immobilized Gold-Silver Core-Shell Assembled Silica Nanostructure by Surface Enhanced Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose Detection of this compound-Immobilized Gold-Silver Core-Shell Assembled Silica Nanostructure by Surface Enhanced Raman Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic effect of boric acid affinity magnetic materials and multi-hotspot SERS substrates for high sensitivity detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Magnetic SERS Strip Based on this compound-Modified Fe3O4@Au for Active Capture and Simultaneous Detection of Respiratory Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4-Mercaptophenylboronic Acid for Glycoprotein Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein structure, function, and localization. The analysis of glycoproteins, therefore, is paramount in understanding complex biological processes and in the development of novel therapeutics and diagnostics. 4-Mercaptophenylboronic acid (4-MPBA) has emerged as a versatile and powerful tool in the field of glycoproteomics. Its unique chemical properties enable the selective capture, enrichment, and detection of glycoproteins with high specificity and sensitivity. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of 4-MPBA for glycoprotein (B1211001) analysis.

Core Principles: The Chemistry of 4-MPBA in Glycoprotein Recognition

The utility of this compound in glycoprotein analysis stems from two key functional groups: the boronic acid moiety and the thiol group.

-

Boronic Acid-Diol Interaction: The boronic acid group forms a reversible covalent bond with cis-diol-containing molecules, such as the sugar residues (e.g., mannose, galactose, sialic acid) present on the oligosaccharide chains of glycoproteins. This interaction is the basis for the selective recognition and capture of glycoproteins from complex biological mixtures.[1][2] The formation of this boronate ester is a dynamic equilibrium that can be controlled by pH, allowing for the binding and subsequent release of the target glycoproteins.[1]

-

Thiol Group for Surface Immobilization: The thiol (-SH) group readily forms a strong covalent bond with gold surfaces, a process known as self-assembly.[3] This property is extensively utilized to functionalize various analytical platforms, including gold nanoparticles (AuNPs), gold-coated electrodes, and surface plasmon resonance (SPR) sensor chips, with 4-MPBA.[1][3] This stable immobilization is crucial for developing robust and reusable analytical devices.

This dual functionality makes 4-MPBA an ideal linker molecule for interfacing biological recognition with various analytical techniques.

Key Applications and Methodologies

4-MPBA has been integrated into a variety of analytical platforms for glycoprotein analysis, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

Electrochemical Biosensors

Electrochemical biosensors utilizing 4-MPBA offer high sensitivity, rapid response times, and cost-effective instrumentation for the detection of glycoproteins.[4] These sensors typically involve the immobilization of 4-MPBA on an electrode surface to capture glycoproteins. The binding event is then transduced into a measurable electrical signal.

Experimental Workflow: Electrochemical Detection

Caption: Workflow for electrochemical glycoprotein detection.

Detailed Experimental Protocol: Electrochemical Detection of Recombinant Human Erythropoietin (rHuEPO) [4]

-

Electrode Preparation: A gold electrode is polished and cleaned.

-

Aptamer Immobilization: The electrode is incubated with a solution of anti-rHuEPO aptamer to allow for self-assembly onto the gold surface.

-

Blocking: The electrode is treated with 6-mercapto-1-hexanol (B159029) (MCH) to block any remaining active sites on the gold surface and prevent non-specific binding.

-

Glycoprotein Capture: The modified electrode is incubated with the sample containing rHuEPO, allowing the aptamers to capture the glycoprotein.

-

Labeling with 4-MPBA-Functionalized Nanoparticles: The electrode is then incubated with a solution of gold nanoparticles functionalized with both 4-MPBA and biotin (B1667282) (MBA-biotin-AuNPs). The 4-MPBA binds to the glycan moieties of the captured rHuEPO.

-

Signal Amplification: Streptavidin-conjugated alkaline phosphatase (SA-ALP) is added, which binds to the biotin on the AuNPs.

-

Electrochemical Measurement: The electrode is placed in a solution containing p-aminophenyl phosphate (B84403) (p-APP). The alkaline phosphatase catalyzes the conversion of p-APP to the electroactive p-aminophenol (p-AP), which is then detected via differential pulse voltammetry.

Mass Spectrometry (MS)-Based Glycoproteomics

In mass spectrometry-based glycoproteomics, 4-MPBA is primarily used for the selective enrichment of glycopeptides from complex peptide mixtures prior to MS analysis.[2][3] This enrichment step is crucial due to the low abundance of glycoproteins and the ion suppression effects from non-glycopeptides.[2]

Experimental Workflow: Glycopeptide Enrichment for MS Analysis

Caption: Workflow for glycopeptide enrichment using 4-MPBA for MS analysis.

Detailed Experimental Protocol: Enrichment of Glycopeptides using 4-MPBA Functionalized Gold Nanoparticles [3]

-

Synthesis of 4-MPBA-AuNPs: Gold nanoparticles (approx. 50 nm) are prepared via a hydrothermal method. The AuNPs are then modified by incubation with a solution of 4-MPBA, allowing for the formation of Au-S bonds.

-

Protein Digestion: The glycoprotein sample (e.g., asialofetuin, horseradish peroxidase) is denatured, reduced, alkylated, and then digested with a protease such as trypsin to generate a mixture of peptides and glycopeptides.

-

Glycopeptide Enrichment: The peptide digest is incubated with the 4-MPBA-AuNPs. The boronic acid groups on the nanoparticles selectively bind to the cis-diols of the glycopeptides.

-

Washing: The mixture is centrifuged, and the supernatant containing non-glycopeptides is discarded. The 4-MPBA-AuNPs with bound glycopeptides are washed several times to remove any remaining non-specifically bound peptides.

-

Elution: The captured glycopeptides are eluted from the nanoparticles using an acidic solution, which disrupts the boronate ester linkage.

-

MS Analysis: The eluted glycopeptides are mixed with a matrix solution and spotted onto a MALDI target plate for analysis by MALDI-QIT-TOF mass spectrometry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study biomolecular interactions in real-time. 4-MPBA can be immobilized on SPR sensor chips to create a surface that can capture glycoproteins from solution.[5] This allows for the quantitative analysis of glycoprotein binding kinetics and affinity.

Signaling Pathway: SPR Detection of Glycoprotein Binding

Caption: Principle of SPR-based glycoprotein detection using 4-MPBA.

Detailed Experimental Protocol: SPR Analysis of Glycoprotein Interactions [5]

-

Sensor Surface Preparation: A carboxymethyl dextran-coated SPR sensor chip is activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

-

4-MPBA Immobilization: A solution of a modified 4-MPBA, such as 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA), is injected over the activated surface, leading to covalent immobilization.

-

Blocking: Any remaining active groups on the surface are capped by injecting a solution of ethanolamine.

-

Glycoprotein Binding Analysis: A solution of the target glycoprotein is flowed over the functionalized sensor surface. The binding of the glycoprotein to the immobilized boronic acid is monitored in real-time as a change in the SPR signal (measured in response units, RU).

-

Regeneration: The sensor surface is regenerated by injecting a buffer that disrupts the boronic acid-diol interaction (e.g., a borate (B1201080) buffer), allowing for subsequent analyses.

Quantitative Data Summary

The following tables summarize the performance characteristics of various 4-MPBA-based methods for glycoprotein analysis as reported in the literature.

Table 1: Performance of 4-MPBA-Based Electrochemical Biosensors

| Target Glycoprotein | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Recombinant Human Erythropoietin (rHuEPO) | Voltammetry | 0.02–10 pmol L⁻¹ | 8 fmol L⁻¹ | [4] |

| Glycoprotein non-metastatic melanoma protein B (GPNMB) | Electrochemical Sensor | 1 to 100 ng/mL | 0.9011 ng/mL | [6][7] |

| Horseradish Peroxidase (HRP) | Electrochemical Sensor | 1 pg/mL to 100 ng/mL | 0.57 pg/mL | [8] |

Table 2: Applications of 4-MPBA in MS-Based Glycoproteomics

| Material Platform | Target Analytes | Key Findings | Reference |

| Gold Nanoparticles (AuNPs) | Glycopeptides from asialofetuin and horseradish peroxidase | Successful selective enrichment of glycopeptides for MALDI-QIT-TOF MS analysis. | [3] |

| Graphene Oxide Composites | Glycopeptides | High specificity and efficiency in capturing glycopeptides, even in the presence of a 100-fold excess of non-glycopeptides. | [2] |

Synthesis and Preparation of this compound

This compound is a commercially available reagent.[9] However, for specific applications, it can be synthesized. A common synthetic route involves the reduction of 4-nitrophenylboronic acid to 4-aminophenylboronic acid, followed by a Sandmeyer-type reaction to introduce the thiol group.

A general synthetic approach is as follows:

-

Reaction of 4-nitrophenylboronic acid with sodium hydrosulfide (B80085) to generate 4-sulfhydrylphenylboronic acid.

-

Subsequent reduction to yield this compound.[9]

It is important to handle 4-MPBA with appropriate safety precautions, as it can be an irritant to the eyes and skin.[9]

Conclusion

This compound is a powerful and versatile tool for the analysis of glycoproteins. Its ability to selectively bind to glycan moieties and to be readily immobilized onto various surfaces has enabled the development of a wide range of sensitive and specific analytical methods. From electrochemical biosensors for rapid diagnostics to enrichment strategies for in-depth mass spectrometric analysis and real-time interaction studies using SPR, 4-MPBA continues to be a valuable reagent for researchers, scientists, and drug development professionals in the ever-evolving field of glycoproteomics.

References

- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound functionalized graphene oxide composites: Preparation, characterization and selective enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of this compound functionalized gold nanoparticles for selective enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amplified voltammetric detection of glycoproteins using this compound/biotin-modified multifunctional gold nanoparticles as labels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrochemical glycoproteins sensor for sensitive diagnosis of PD: Ag@MSNs-MPBA as a specific signal amplifier and reporter | CoLab [colab.ws]

- 7. Electrochemical glycoproteins sensor for sensitive diagnosis of PD: Ag@MSNs-MPBA as a specific signal amplifier and reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultrasensitive Electrochemical Detection of Glycoprotein Based on Boronate Affinity Sandwich Assay and Signal Amplification with Functionalized SiO2@Au Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

The Role of 4-Methoxy-3-propoxybenzoic Acid in Suzuki-Miyaura Cross-Coupling: An In-depth Technical Review

Initial investigation into the role of 4-methoxy-3-propoxybenzoic acid (4-MPBA) in Suzuki-Miyaura cross-coupling reactions has revealed no established function for this compound as a ligand, additive, or substrate in the existing chemical literature. Extensive searches have not yielded any publications or patents detailing its application in this specific palladium-catalyzed reaction. However, to fulfill the request for a comprehensive technical guide, this document will provide an in-depth overview of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a palladium(0) complex (Pd(0)L_n). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate (R¹-Pd(II)L_n-X).[1] The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > Cl.[1]

-

Transmetalation: In this step, the organic group (R²) from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

-

Reductive Elimination: The final step of the cycle is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex to form the desired cross-coupled product (R¹-R²). This step regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Key Components of the Suzuki-Miyaura Reaction

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components.

Table 1: Common Components in Suzuki-Miyaura Cross-Coupling Reactions

| Component | Examples | Role in the Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The active metal center that facilitates the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃), Buchwald-type phosphines (e.g., SPhos, XPhos) | Stabilizes the palladium catalyst, influences its reactivity, and can improve yields and substrate scope. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for the transmetalation step. |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Water | Solubilizes the reactants and catalyst, and can influence the reaction rate and outcome. |

| Organoboron Reagent | Arylboronic acids, vinylboronic acids, alkylboronic acids, boronate esters | Provides one of the carbon fragments for the new C-C bond. |

| Organic Halide/Triflate | Aryl bromides, aryl iodides, aryl chlorides, vinyl halides, aryl triflates | Provides the other carbon fragment for the new C-C bond. |

General Experimental Protocol

While specific conditions must be optimized for each unique substrate combination, a general procedure for a Suzuki-Miyaura cross-coupling reaction is outlined below.

A representative experimental protocol is as follows:

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2-3 eq).

-

Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane) via syringe.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

-

Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica (B1680970) gel.

Conclusion

While 4-methoxy-3-propoxybenzoic acid does not have a documented role in Suzuki-Miyaura cross-coupling reactions, the reaction itself remains a powerful and indispensable tool in modern organic synthesis. Its reliability, functional group tolerance, and broad applicability have solidified its place in both academic research and industrial processes for the construction of complex molecular architectures. A thorough understanding of the reaction mechanism and the roles of the various components is crucial for its successful application.

References

4-Mercaptophenylboronic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptophenylboronic acid (4-MPBA) is a bifunctional organoboron compound that has garnered significant attention as a versatile building block in organic synthesis and materials science. Its unique structure, featuring both a thiol (-SH) group and a boronic acid [-B(OH)₂] moiety, allows for orthogonal reactivity, making it an invaluable tool for a wide range of applications. The thiol group provides a strong anchoring point to noble metal surfaces, such as gold and silver, enabling the formation of stable self-assembled monolayers (SAMs). Simultaneously, the boronic acid group can participate in various coupling reactions, most notably the Suzuki-Miyaura cross-coupling, and form reversible covalent bonds with cis-1,2- and -1,3-diols, a characteristic widely exploited in the development of sensors and bioconjugation strategies.[1] This guide provides a comprehensive overview of 4-MPBA, including its properties, synthesis, and diverse applications, with a focus on its utility in Suzuki-Miyaura cross-coupling, sensor development, and bioconjugation.

Physicochemical Properties

4-MPBA is a stable, solid compound at room temperature.[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 237429-33-3 | [2][3] |

| Molecular Formula | C₆H₇BO₂S | [4] |

| Molecular Weight | 153.99 g/mol | [2][5] |

| Appearance | Solid | [2][3] |

| Melting Point | >230 °C | [2][3] |

| Synonyms | (4-Sulfanylphenyl)boronic acid, B-(4-Mercaptophenyl)boronic acid | [2] |

Synthesis of this compound

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and 4-MPBA is a competent coupling partner.[2][3] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. The presence of the thiol group in 4-MPBA requires careful consideration of the reaction conditions to avoid side reactions, such as catalyst poisoning. However, with appropriate choice of catalyst, ligand, and base, a wide range of biaryl compounds can be synthesized.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for 4-MPBA.

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add an anhydrous and deoxygenated solvent such as toluene, dioxane, or DMF (5-10 mL).

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 to 110 °C. Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Table of Suzuki-Miyaura Coupling Reactions with Phenylboronic Acid Derivatives

The following table summarizes the yields of Suzuki-Miyaura coupling reactions between various aryl halides and substituted phenylboronic acids, providing an indication of the expected efficiency for similar reactions with 4-MPBA.

| Aryl Halide | Phenylboronic Acid Derivative | Catalyst/Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd-NHC-MIL-101(Cr)/K₂CO₃/H₂O | 85 | - | 95 |

| 4-Iodoanisole | Phenylboronic acid | Pd/C/K₂CO₃/DMF (Microwave) | - | 1 | 90+ |

| Bromobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos/K₃PO₄/Dioxane-H₂O | 60 | 6 | 94 |

| 4-Bromo-1,1'-biphenyl | Phenylboronic acid | Cu(II) Salen@KCC-1/K₂CO₃/DMF | 110 | 4 | 95 |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/K₂CO₃/Isopropanol-H₂O | - | - | 90 |

| 4-Bromopyrrole (SEM-protected) | Phenylboronic acid | Pd(PPh₃)₄/Cs₂CO₃/Dioxane-H₂O | 90 | - | 85 |

Applications in Sensor Development

The thiol group of 4-MPBA allows for its straightforward immobilization onto gold or silver surfaces, a key step in the fabrication of various sensors. The boronic acid moiety can then act as a recognition element for cis-diol-containing molecules, such as carbohydrates (e.g., glucose) and the polysaccharides found on bacterial cell walls.

Surface-Enhanced Raman Spectroscopy (SERS)-Based Sensors

4-MPBA is widely used in the development of SERS-based sensors. When 4-MPBA is adsorbed onto plasmonically active metallic nanostructures (e.g., gold or silver nanoparticles), its Raman signal is significantly enhanced. The binding of an analyte to the boronic acid group can induce a change in the SERS spectrum, allowing for quantitative detection.

Glucose Sensing: A common application is the detection of glucose. In one indirect method, glucose oxidase (GOx) catalyzes the oxidation of glucose to produce gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ then oxidizes the 4-MPBA on the SERS substrate to 4-mercaptophenol, leading to a measurable change in the SERS spectrum.[5][6]

Bacterial Detection: The boronic acid groups of 4-MPBA can bind to the diol-containing peptidoglycans and lipopolysaccharides on the surface of bacteria.[7][8][9] This interaction allows for the capture and detection of bacteria. When 4-MPBA is functionalized on magnetic nanoparticles, it can be used for the efficient enrichment of bacteria from complex samples.[10][11]

Quantitative Data for 4-MPBA-Based Sensors

| Analyte | Sensor Platform | Limit of Detection (LOD) | Reference |

| Glucose | SERS (SiO₂@Au@Ag@4-MPBA) | 0.15 mM | [6] |

| S. aureus | SERS (Fe₃O₄@Au/DTNB/Au/4-MPBA) | 8 CFU/mL | |

| S. pneumoniae | SERS (Fe₃O₄@Au/DTNB/Au/4-MPBA) | 13 CFU/mL | |

| E. coli K-12 | Colorimetric (4-MPBA@GNPs) | 2.38 x 10² CFU/mL | [8] |

| S. aureus | Colorimetric (4-MPBA@GNPs) | 4.77 x 10³ CFU/mL | [8] |

| Transferrin | QCM (Self-assembled 4-MPBA film) | 21.0 ng/mL | [12] |

Applications in Bioconjugation and Drug Development

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in bioconjugation.[13][14] This interaction is particularly useful for targeting, immobilizing, and purifying glycoproteins, which are proteins that contain oligosaccharide chains (glycans) with cis-diol moieties.

Glycoprotein (B1211001) Enrichment and Immobilization

4-MPBA can be immobilized on various supports, such as magnetic nanoparticles, gold nanoparticles, and chromatography resins, to create affinity materials for the selective capture and enrichment of glycoproteins from complex biological samples.[4][6][10] This is a crucial step in glycoproteomics for the identification and characterization of glycoproteins.[15] The reversible nature of the boronic acid-diol interaction allows for the captured glycoproteins to be released under acidic conditions.

Experimental Protocol: Glycoprotein Enrichment with 4-MPBA Functionalized Gold Nanoparticles

The following is a general protocol for the enrichment of glycopeptides using 4-MPBA functionalized gold nanoparticles (AuNPs).[6]

-

Synthesis of 4-MPBA-AuNPs: Synthesize AuNPs (e.g., by citrate (B86180) reduction). Then, add a solution of 4-MPBA to the AuNP suspension and stir to allow for the formation of a self-assembled monolayer via the Au-S bond.

-

Sample Preparation: Digest a protein mixture (e.g., from cell lysate) with a protease (e.g., trypsin) to generate peptides.

-

Enrichment: Add the 4-MPBA-AuNPs to the peptide mixture and incubate at an alkaline pH (e.g., pH 8-9) to facilitate the binding of glycopeptides.

-

Washing: Pellet the 4-MPBA-AuNPs (with bound glycopeptides) by centrifugation and wash several times with a suitable buffer to remove non-specifically bound peptides.

-

Elution: Resuspend the pellet in an acidic solution (e.g., 0.1% trifluoroacetic acid) to release the bound glycopeptides.

-